molecular formula C21H38N2O B13951014 Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- CAS No. 53725-49-8

Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl-

Cat. No.: B13951014
CAS No.: 53725-49-8
M. Wt: 334.5 g/mol
InChI Key: LCIYPQCPCSHMJD-UHFFFAOYSA-N
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Description

Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- is a complex organic compound with a unique structure that combines elements of pyridine and azepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- involves multiple steps. The process typically starts with the preparation of the pyridine ring, followed by the introduction of the butyl group and the hexahydro-1H-azepinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and azepine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

53725-49-8

Molecular Formula

C21H38N2O

Molecular Weight

334.5 g/mol

IUPAC Name

2-(azepan-1-yl)-1-(4-butyl-2,2,6,6-tetramethyl-3H-pyridin-1-yl)ethanone

InChI

InChI=1S/C21H38N2O/c1-6-7-12-18-15-20(2,3)23(21(4,5)16-18)19(24)17-22-13-10-8-9-11-14-22/h15H,6-14,16-17H2,1-5H3

InChI Key

LCIYPQCPCSHMJD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(N(C(C1)(C)C)C(=O)CN2CCCCCC2)(C)C

Origin of Product

United States

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